Diethyl 2-bromo-3-hydroxybutanedioate
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Overview
Description
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a diethyl ester derivative of 2-bromo-3-hydroxybutanedioic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as ethyl acetate .
Industrial Production Methods
Industrial production of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: PCC or Jones reagent in an appropriate solvent.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Various substituted succinates depending on the nucleophile used.
Oxidation: 2-bromo-3-oxosuccinate derivatives.
Reduction: Diethyl 2-bromo-3-hydroxybutanediol.
Scientific Research Applications
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-3-hydroxybutanedioate: Similar structure but different stereochemistry.
Diethyl 2-chloro-3-hydroxybutanedioate: Chlorine instead of bromine.
Diethyl 2-bromo-3-oxobutanedioate: Oxo group instead of hydroxyl group.
Uniqueness
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
diethyl 2-bromo-3-hydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514779 |
Source
|
Record name | Diethyl 2-bromo-3-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188944-76-5 |
Source
|
Record name | Diethyl 2-bromo-3-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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